molecular formula C8H4BrFN2 B13469201 6-Bromo-4-fluoroquinazoline

6-Bromo-4-fluoroquinazoline

Cat. No.: B13469201
M. Wt: 227.03 g/mol
InChI Key: DCEOTZNRFYZRGF-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the quinazoline ring enhances its reactivity and biological properties, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method starts with the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a brominated intermediate. This intermediate is then reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions. The use of phase-transfer catalysis and microwave-assisted reactions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Diethylaminosulfur trifluoride (DAST): Used for fluorination.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substituted Quinazolines: Formed through nucleophilic substitution.

    Quinazoline N-oxides: Formed through oxidation.

    Dihydroquinazolines: Formed through reduction.

Scientific Research Applications

6-Bromo-4-fluoroquinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Bromo-4-chloroquinazoline
  • 6-Bromo-4-alkylthioquinazoline
  • 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Comparison: 6-Bromo-4-fluoroquinazoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

6-bromo-4-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H

InChI Key

DCEOTZNRFYZRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)F

Origin of Product

United States

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